![molecular formula C5H8ClNO2S B2574614 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2225142-06-1](/img/structure/B2574614.png)

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

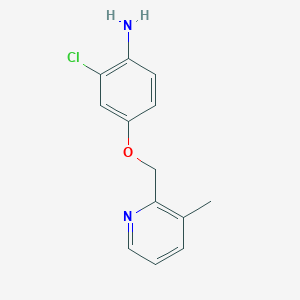

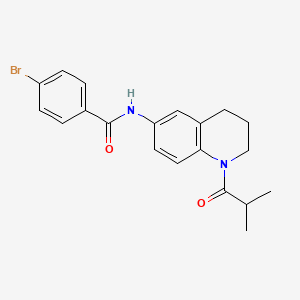

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 . It is a valuable saturated bicyclic structure that is increasingly being incorporated in newly developed bio-active compounds .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is 1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 .Wissenschaftliche Forschungsanwendungen

Reagent in Organic Synthesis

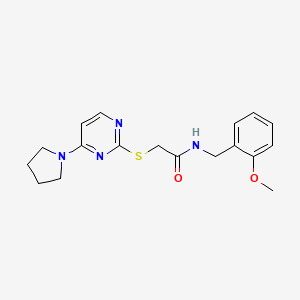

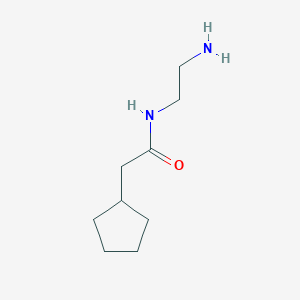

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has been identified as a valuable reagent in the synthesis of diverse organic compounds. It has been utilized for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation, and chlorination reactions. This compound plays a critical role in enabling electrophilic chlorination, which is pivotal in enantioselective chlorination processes. Its utility stems from its ability to react under reductive conditions, contrasting with the oxidative conditions required by some other reagents (Chachignon, Guyon, & Cahard, 2017).

Development of Pharmaceutical Compounds

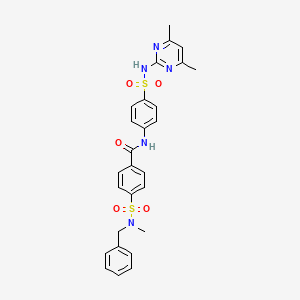

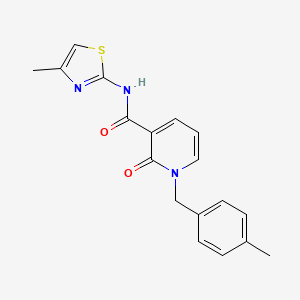

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has also found applications in the development of pharmaceutical compounds, particularly through its involvement in synthesizing N-sulfonylamino azinones. These compounds have exhibited a broad range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. A notable advancement is the development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, showing promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Safety and Toxicology

Environmental and toxicological studies have also been conducted on compounds related to 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride. Research focusing on alternatives to per- and polyfluoroalkyl substances (PFASs) includes evaluating the environmental fate, effects, and potential toxicity of new fluorinated alternatives. These studies are crucial for assessing the environmental impact and safety of such compounds, guiding the development of safer, more sustainable chemical processes and materials (Wang et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Bicyclo[2.1.1]hexanes, including 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride, are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . This suggests that there is significant potential for future research and development in this area.

Wirkmechanismus

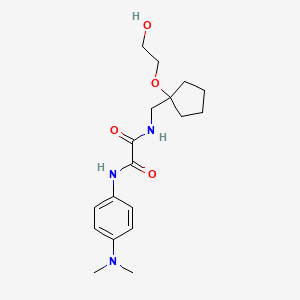

The bicyclic structure of “2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride” might also influence its biological activity. Bicyclic compounds are known to have unique spatial arrangements that can interact with specific targets in biological systems .

The pharmacokinetics of “2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride” would depend on various factors, including its physicochemical properties, such as solubility and stability, as well as the route of administration. The sulfonyl chloride group is typically reactive and might be metabolized or react with biological molecules, which could affect its bioavailability .

The action of “2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that could react with the sulfonyl chloride group .

Eigenschaften

IUPAC Name |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBZTBKKUCUGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1N(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2574540.png)

![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B2574541.png)

![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)

![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)

![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)